1-(Difluoromethoxy)-2-methoxybenzene
Description
1-(Difluoromethoxy)-2-methoxybenzene is an aromatic compound characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 1 and a methoxy (-OCH₃) group at position 2. This dual substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications . The difluoromethoxy group is a bioisostere of methoxy, often used to improve pharmacokinetic profiles by resisting oxidative metabolism .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,8H,1H3 |
InChI Key |
QJVGEFIZRJQOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(difluoromethoxy)-2-methoxybenzene with structurally and functionally related aromatic compounds, focusing on substituent effects and biological relevance:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: DBMB demonstrates significant anti-inflammatory activity via Syk kinase inhibition, attributed to its benzimidazole-propyl side chain, which interacts with the ATP-binding pocket of Syk . In contrast, 1-(difluoromethoxy)-2-methoxybenzene lacks this side chain, suggesting divergent biological targets.
Role of Halogenation :
- Halogenated analogs like 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene exhibit increased molecular weight and polarity, which may influence binding specificity in medicinal chemistry applications .
Synthetic Utility :
- Compounds like 1-(Azidomethyl)-2-methoxybenzene serve as versatile intermediates for further functionalization (e.g., Huisgen cycloaddition), whereas 1-(difluoromethoxy)-2-methoxybenzene’s stability makes it suitable for prolonged biological studies .
Research Findings and Mechanistic Considerations
- DBMB’s Anti-Inflammatory Mechanism: DBMB inhibits Syk kinase, blocking downstream phosphorylation of PI3K/p85, PDK1, and Akt, thereby suppressing NF-κB-mediated transcription of pro-inflammatory genes (e.g., iNOS, COX-2) in LPS-stimulated macrophages .
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